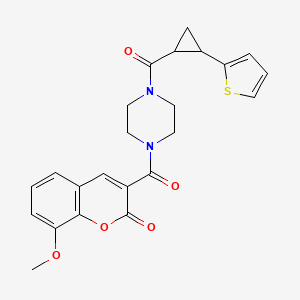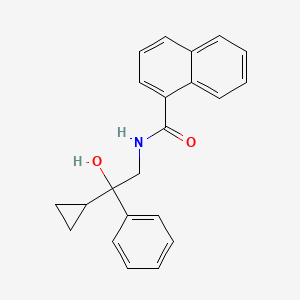
N-(cyclopropylmethyl)oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclopropylmethyl)oxetan-3-amine” is a chemical compound with the CAS Number: 1344278-03-0 . It has a molecular weight of 127.19 and its IUPAC name is N-(cyclopropylmethyl)-3-oxetanamine .
Synthesis Analysis
The synthesis of oxetane derivatives like “N-(cyclopropylmethyl)oxetan-3-amine” often involves intramolecular cyclization through C−O bond formation . This can include processes like intramolecular etherification and epoxide ring opening/ring closing . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize medium-sized heterocycles .Molecular Structure Analysis
The InChI code for “N-(cyclopropylmethyl)oxetan-3-amine” is 1S/C7H13NO/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(cyclopropylmethyl)oxetan-3-amine” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Tetrahydro-1,3-oxazepines
An efficient synthesis method for tetrahydro-1,3-oxazepines involves the regioselective intramolecular amination of cyclopropylmethyl cation, which is generated by the abstraction of one imidate group in bis-imidate bearing a carbocation-stabilizing substituent. This method achieves high diastereoselective intramolecular amination to trans-tetrahydro-1,3-oxazepines, which can be transformed into homoallylamine derivatives in high yields (Skvorcova, Grigorjeva, & Jirgensons, 2015).
N-Dealkylation and Cyclopropyl Group Fate
The fate of the cyclopropyl group lost upon N-dealkylation has been explored, with studies indicating the formation of a highly reactive aminium cation radical through single electron transfer (SET) oxidation. This research provides insight into the oxidative N-dealkylation mechanisms of cyclopropylamines and their potential implications in pharmaceutical and biochemical processes (Shaffer, Morton, & Hanzlik, 2001).
Photoredox-catalyzed Oxo-amination
A photoredox-coupled ring-opening oxo-amination of electronically unbiased cyclopropanes has been developed, facilitating the construction of structurally diverse β-amino ketone derivatives. This innovative method highlights the versatility of cyclopropane derivatives in synthesizing complex organic compounds, leveraging their inherent ring strain for selective C–C bond cleavage and functionalization (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).
Microbial Engineering for N‐Functionalized Amines
Advances in microbial engineering have enabled the production of N‐functionalized amines, which are crucial in the pharmaceutical and fine-chemical industries for the synthesis of bioactive molecules. This research underscores the potential of biotechnological approaches in sustainable manufacturing of N-functionalized compounds, including N-alkylated and N-acylated amines (Mindt, Walter, Kugler, & Wendisch, 2020).
Electrocatalytic Applications of N-Oxyl Compounds
N-Oxyl compounds, including tetramethylpiperidine N-oxyl (TEMPO) and phthalimide N-oxyl (PINO), have found extensive use in the selective oxidation of organic molecules under electrochemical conditions. This research highlights the versatility of N-oxyl reagents in mediating a wide range of electrosynthetic reactions, providing insights into their structural properties and mechanisms of catalysis (Nutting, Rafiee, & Stahl, 2018).
Safety and Hazards
“N-(cyclopropylmethyl)oxetan-3-amine” is classified as a dangerous substance. The hazard statements associated with it are H227, H302, H314, and H335 . These indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATAUEWTEPTZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)

![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2954478.png)
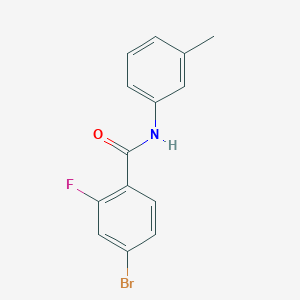
![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)
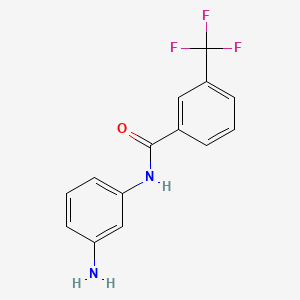
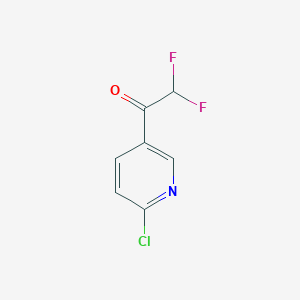

![3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2954489.png)
![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)
